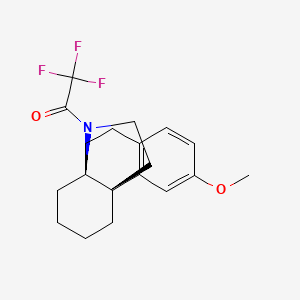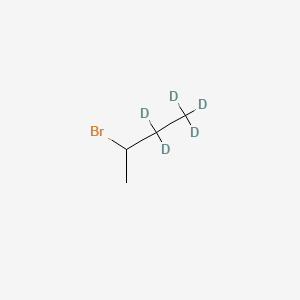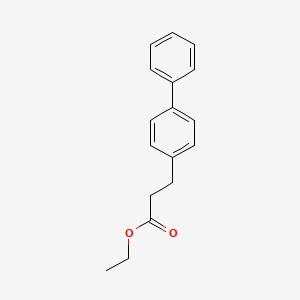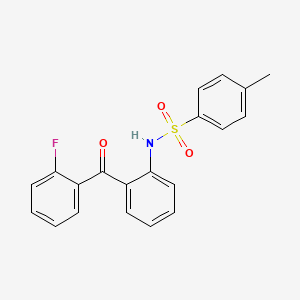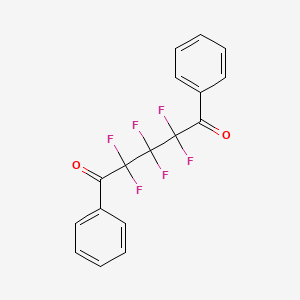![molecular formula C13H17F2NO2S B15290076 tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)
tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure, which includes a tert-butyl group, a difluoroethylsulfanyl group, and a phenylcarbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate typically involves the reaction of 4-(1,1-difluoroethylsulfanyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine by removing the carbamate group.
Substitution: It can undergo nucleophilic substitution reactions, especially at the phenyl ring, where the difluoroethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: In chemistry, tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its carbamate moiety can interact with enzymes, making it a useful tool for studying enzyme mechanisms and inhibition.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with biological targets, making it a potential lead compound for the development of new therapeutics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. The difluoroethylsulfanyl group can also interact with biological molecules, affecting their function. The overall effect of the compound depends on the specific targets and pathways involved.
相似化合物的比较
- tert-Butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate
- tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
Comparison:
- This compound is unique due to the presence of the difluoroethylsulfanyl group, which imparts distinct chemical and biological properties.
- tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate has a hydroxymethyl group instead of the difluoroethylsulfanyl group, which affects its reactivity and interactions with biological targets.
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate contains an aminomethyl group, making it more basic and potentially more reactive in certain chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H17F2NO2S |
|---|---|
分子量 |
289.34 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate |
InChI |
InChI=1S/C13H17F2NO2S/c1-12(2,3)18-11(17)16-9-5-7-10(8-6-9)19-13(4,14)15/h5-8H,1-4H3,(H,16,17) |
InChI 键 |
MARADABQZJOCRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)SC(C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



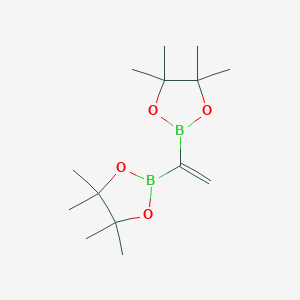


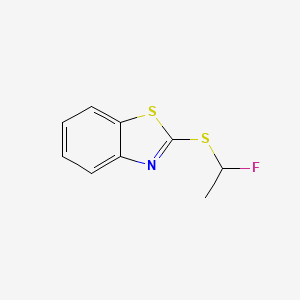


![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
